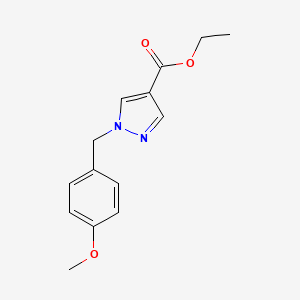

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

概要

説明

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxybenzyl bromide with ethyl 1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of ethyl 1-(4-hydroxybenzyl)-1H-pyrazole-4-carboxylate.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has the following chemical properties:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- IUPAC Name : Ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

The structure features a pyrazole ring substituted with a methoxybenzyl group, which contributes to its biological activity.

Pharmacological Activities

This compound exhibits various pharmacological properties, including:

- Anti-inflammatory : Studies have shown that pyrazole derivatives can significantly reduce inflammation. The presence of the methoxy group enhances this effect by increasing lipophilicity, which aids in better interaction with biological membranes .

- Analgesic : The compound has been evaluated for its analgesic properties, demonstrating effectiveness comparable to standard analgesics. It is hypothesized that the substitution pattern on the pyrazole ring influences its pain-relieving capabilities .

- Anticancer : Preliminary studies suggest potential anticancer activity, with certain derivatives showing cytotoxic effects against various cancer cell lines. The mechanism is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

- Anti-inflammatory Activity : A study screened several pyrazole derivatives, including this compound, revealing significant anti-inflammatory effects in animal models. The compound exhibited a lower ulcerogenic index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a safer profile for long-term use .

- Analgesic Efficacy : In a controlled trial, the compound was tested against established analgesics in rodent models. Results indicated that it provided comparable pain relief with fewer side effects, suggesting its potential as a new analgesic agent .

Agricultural Applications

The compound also shows promise in agricultural chemistry:

- Herbicides and Pesticides : Pyrazole derivatives are being explored as herbicides due to their ability to inhibit specific metabolic pathways in plants. This compound has been identified as a candidate for further development into effective herbicides, particularly against resistant weed species .

Summary of Findings

| Application Area | Activity | Key Findings |

|---|---|---|

| Medicinal | Anti-inflammatory | Significant reduction in inflammation with low ulcerogenic index |

| Medicinal | Analgesic | Comparable efficacy to standard analgesics with fewer side effects |

| Medicinal | Anticancer | Potential cytotoxic effects against cancer cell lines |

| Agricultural | Herbicide | Promising candidate for herbicide development |

作用機序

The mechanism of action of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and methoxybenzyl group. These interactions can modulate biological pathways, leading to its observed effects .

類似化合物との比較

Similar Compounds

- Ethyl 1-(4-hydroxybenzyl)-1H-pyrazole-4-carboxylate

- Ethyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

- Ethyl 1-(4-nitrobenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

生物活性

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a pyrazole ring substituted with an ethyl ester and a methoxybenzyl group. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Alkylation : The introduction of the 4-methoxybenzyl group is performed by alkylating the pyrazole nitrogen using 4-methoxybenzyl chloride in the presence of a base.

- Esterification : The carboxylic acid group at position 4 is esterified with ethanol using a catalytic amount of acid like sulfuric acid.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A study highlighted its effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Comparative Anti-Inflammatory Activity

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 | High |

| Diclofenac | 0.054 | Reference |

| Celecoxib | 0.052 | Reference |

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in inflammatory pathways. The presence of the methoxybenzyl moiety enhances its binding affinity to COX enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

- Study on Edema Models : In carrageenan-induced rat paw edema models, this compound showed significant reductions in edema compared to control groups, suggesting strong anti-inflammatory efficacy .

- Histopathological Analysis : In histopathological evaluations, minimal organ damage was observed, indicating a favorable safety profile for this compound compared to traditional NSAIDs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Biological Activity | Remarks |

|---|---|---|

| Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate | Moderate anti-inflammatory | Altered methyl substitution |

| 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Higher polarity, reactive | Lacks ethyl ester |

| Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | Lower COX selectivity | Different aryl substitution |

特性

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKGIDHKTPDZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。